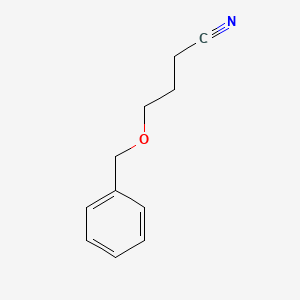
4-(Benzyloxy)butanenitrile
Overview
Description
4-(Benzyloxy)butanenitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure Identification
- Nuclear Magnetic Resonance Spectral Analysis : 4-(Benzyloxy)butanenitrile's chemical structure has been identified using nuclear magnetic resonance (NMR) spectral analysis. This involves techniques like 1H, 13C-NMR, and distortionless enhancement by polarization transfer, providing comprehensive 1H and 13C NMR spectral data (Yu Shu-lin, 2010).
Magnetic Properties and Molecular Interactions
- Antiferromagnetic Exchange Interaction : Research on related compounds has explored antiferromagnetic exchange interactions among spins placed in specific molecular configurations, contributing to our understanding of molecular magnetic properties (Fujita et al., 1996).
Bioconversion and Chemical Synthesis
- Direct Bioconversion of d-xylose to 1,2,4-butanetriol : This process, involving an engineered Escherichia coli, demonstrates the potential for producing valuable chemicals like 1,2,4-butanetriol from simple sugars. This approach could be relevant for synthesizing derivatives of 4-(Benzyloxy)butanenitrile (Valdehuesa et al., 2014).
Asymmetric Synthesis
- Synthesis of β-Hydroxy-α-Amino Acids : The asymmetric synthesis of 4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors highlights the utility of 4-(Benzyloxy)butanenitrile in the synthesis of complex amino acids (Badorrey et al., 2000).
Catalysis and Material Science
- Manganese-Catalyzed Silylmagnesiation : Studies have demonstrated that 4-benzyloxy-1-butyne, closely related to 4-(Benzyloxy)butanenitrile, reacts with PhMe2SiMgMe in the presence of MnCl2, indicating its potential in catalytic processes (Tang et al., 1997).
Liquid Crystal Synthesis
- Ferroelectric Side Chain Liquid Crystalline Polysiloxanes : Research has been conducted on synthesizing side chain polysiloxanes containing oligo(oxyethylene) spacers and derivatives of 4-(Benzyloxy)butanenitrile. These materials show promise for applications in liquid crystal displays and other optoelectronic devices (Hsiue & Chen, 1995).
properties
IUPAC Name |
4-phenylmethoxybutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXIBFQKPWBUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7807419.png)


![2-(methylamino)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7807427.png)




